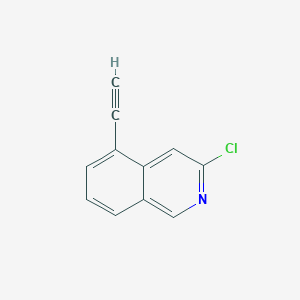

3-Chloro-5-ethynylisoquinoline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-chloro-5-ethynylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClN/c1-2-8-4-3-5-9-7-13-11(12)6-10(8)9/h1,3-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSYBIAUJJKCNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC2=CN=C(C=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 3 Chloro 5 Ethynylisoquinoline

Retrosynthetic Analysis of the 3-Chloro-5-ethynylisoquinoline Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection points are the carbon-carbon triple bond and the carbon-chlorine bond.

The most logical disconnection is at the ethynyl (B1212043) group, suggesting a cross-coupling reaction as the final step. This leads back to a 3-chloro-5-haloisoquinoline and an ethynylating agent. The chloro and iodo or bromo substituents on the isoquinoline (B145761) ring are key functional groups that enable this transformation. The isoquinoline core itself can be conceptually broken down further, though for practical synthesis, a pre-functionalized isoquinoline is often the preferred starting point.

Precursor Design and Synthesis for Isoquinoline Functionalization

The successful synthesis of this compound hinges on the efficient preparation of its key precursors: a halogenated isoquinoline intermediate and an ethynyl precursor.

Preparation of Halogenated Isoquinoline Intermediates

The synthesis of a suitable halogenated isoquinoline is a critical first step. A common precursor is a di-halogenated isoquinoline, which allows for selective functionalization. For instance, the synthesis can start from a commercially available isoquinoline which is then subjected to halogenation reactions. The introduction of a chlorine atom at the 3-position and another halogen, typically iodine or bromine, at the 5-position is required.

One potential route involves the nitration of 3-chloroisoquinoline (B97870) to yield 3-chloro-5-nitroisoquinoline. biosynth.comprepchem.com Subsequent reduction of the nitro group to an amine, followed by a Sandmeyer reaction, can introduce a halogen (e.g., iodine or bromine) at the 5-position, yielding the desired 3-chloro-5-haloisoquinoline intermediate. The choice of halogen at the 5-position is crucial, as it influences the reactivity in the subsequent cross-coupling step, with iodides generally being more reactive than bromides or chlorides.

Synthesis of Ethynyl Precursors

The ethynyl group is typically introduced using a terminal alkyne. A common and practical choice is trimethylsilylacetylene (B32187) (TMSA). The trimethylsilyl (B98337) group serves as a protecting group for the terminal alkyne, preventing self-coupling and other unwanted side reactions. It can be easily removed under mild conditions after the coupling reaction to reveal the terminal ethynyl group. Other terminal alkynes can also be employed, depending on the desired final structure and the specific reaction conditions.

Direct Synthesis Methodologies for this compound

The direct formation of the carbon-carbon triple bond on the isoquinoline scaffold is most effectively achieved through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are highly efficient in forming carbon-carbon bonds. The Sonogashira coupling is the premier choice for introducing an ethynyl group onto an aromatic or heteroaromatic ring.

The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgbeilstein-journals.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgbeilstein-journals.org

In the synthesis of this compound, a 3-chloro-5-haloisoquinoline (where the halogen at the 5-position is typically iodine or bromine) is reacted with an ethynyl precursor, such as trimethylsilylacetylene. The reaction is carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a palladium(II) complex with suitable phosphine (B1218219) ligands, and a copper(I) salt, like copper(I) iodide (CuI). soton.ac.uk An amine, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA), serves as both the base and often as the solvent. soton.ac.uk

The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the palladium(0) complex, followed by transmetalation with the copper(I) acetylide (formed in situ from the terminal alkyne, copper(I), and the amine base), and finally, reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.

The following table summarizes typical conditions for a Sonogashira coupling reaction to synthesize a precursor to this compound:

| Parameter | Condition | Purpose |

| Aryl Halide | 3-chloro-5-iodoisoquinoline | Substrate |

| Alkyne | Trimethylsilylacetylene | Source of the ethynyl group |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for C-C bond formation |

| Copper Co-catalyst | CuI | Facilitates the reaction with the alkyne |

| Base/Solvent | Triethylamine, Diisopropylamine | Neutralizes HX byproduct, acts as solvent |

| Temperature | Room temperature to reflux | Reaction rate control |

Related Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are central to the synthesis and functionalization of heterocyclic compounds like isoquinoline. nih.gov The Suzuki and Sonogashira reactions are particularly relevant for modifying the isoquinoline core.

Suzuki Coupling:

The Suzuki-Miyaura coupling reaction, which joins an organoboron species with an organohalide, is a versatile method for creating C-C bonds. wikipedia.org This reaction is effective for the arylation of chloro-heterocycles. Specifically, the chloro group at the C-3 position of an isoquinoline can be targeted. Research has demonstrated that 3-chloro-isoquinoline can be successfully coupled with arylboronic acids using a palladium catalyst. benthamdirect.com The reactivity of the organohalide in Suzuki couplings generally follows the trend I > OTf > Br >> Cl, meaning that coupling with chlorides can be challenging but is achievable with the right choice of catalyst and ligands. wikipedia.orgrsc.org Electron-rich, sterically hindered phosphine ligands often prove effective for these transformations. rsc.org

For the synthesis of precursors to this compound, a Suzuki reaction could be envisioned to introduce a substituent at the C-3 position of a di-halogenated isoquinoline, although selective reaction might be challenging. nih.gov

Table 1: Representative Conditions for Suzuki Coupling of Chloro-Heterocycles

| Catalyst | Ligand | Base | Solvent | Substrate Type | Yield | Ref |

|---|---|---|---|---|---|---|

| Pd₂(dba)₃ | PCy₃ | K₃PO₄ | Dioxane/H₂O | 2-Chloropyridine | Excellent | rsc.org |

| Pd(OAc)₂ | XPhos or SPhos | K₃PO₄ | - | Heterocyclic halides | High | rsc.org |

| PdCl₂(dppf) | - | - | - | Aryl halides | - | mdpi.com |

This table is illustrative of conditions used for related chloro-heterocyclic compounds.

Sonogashira Coupling:

The Sonogashira reaction is the premier method for coupling a terminal alkyne with an aryl or vinyl halide, making it directly applicable to the synthesis of the ethynyl moiety on the isoquinoline ring. wikipedia.orglibretexts.org This reaction typically uses a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The reaction is highly versatile and can be performed under mild conditions, tolerating a wide range of functional groups. wikipedia.org

In a plausible synthetic route to this compound, a Sonogashira coupling would be employed to introduce the ethynyl group at the C-5 position of a 3-chloro-5-haloisoquinoline precursor (e.g., 3-chloro-5-bromo- or 3-chloro-5-iodoisoquinoline). The higher reactivity of bromo or iodo substituents compared to chloro in palladium catalysis would allow for selective alkynylation at the C-5 position. wikipedia.org Copper-free Sonogashira protocols have also been developed to prevent the undesired dimerization of terminal alkynes. thalesnano.com

Table 2: Representative Conditions for Sonogashira Coupling of Halo-Heterocycles

| Catalyst | Co-catalyst | Base | Solvent | Substrate Type | Yield | Ref |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ | CuI | Et₃N / THF | THF | Bromo-cyanopyridines | High | - |

| PdCl₂(PCy₃)₂ | None | - | - | Aryl Chlorides | - | organic-chemistry.org |

| Pd(PPh₃)₂Cl₂ | CuI | Piperidine | - | Aryl Iodides | - | libretexts.org |

This table is illustrative of conditions used for related halo-heterocyclic compounds.

Nucleophilic Substitution Reactions on the Chloro Group

The chloro group on an isoquinoline ring is susceptible to nucleophilic aromatic substitution (SNAr). In the isoquinoline system, the positions adjacent to the nitrogen atom (C-1 and C-3) are electron-deficient and thus activated for nucleophilic attack. quimicaorganica.orgyoutube.com This makes the C-3 chloro substituent in this compound a viable site for displacement by various nucleophiles.

The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the chlorine, forming a stable negatively charged intermediate (a Meisenheimer complex) that is stabilized by the electronegative nitrogen atom. quimicaorganica.org Subsequent elimination of the chloride ion restores the aromaticity of the ring.

A wide range of nucleophiles can be used, including:

Amines: Reaction with ammonia (B1221849) or primary/secondary amines can introduce amino functionalities at the C-3 position. firsthope.co.in

Alkoxides and Hydroxides: These can be used to synthesize 3-alkoxy- or 3-hydroxyisoquinolines.

Thiols: Thiolates can displace the chloride to form 3-thioether derivatives.

Azides: Sodium azide (B81097) can be used to introduce an azido (B1232118) group, which is a versatile precursor for other nitrogen-containing functionalities. mdpi.com

Studies on chloroquinolines and related heterocycles have shown that the reactivity at different positions can be influenced by the reaction conditions and the nature of the nucleophile. mdpi.com For isoquinoline, nucleophilic attack is generally favored at the C-1 position, but the C-3 position is also a reactive site. youtube.comquora.com

Other Metal-Catalyzed Transformations

Beyond the foundational Suzuki and Sonogashira reactions, other metal-catalyzed transformations can be employed to functionalize the 3-chloro position.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org It has become a dominant method for synthesizing aryl amines due to its broad substrate scope and functional group tolerance, often providing a superior alternative to traditional SNAr reactions or harsher methods. wikipedia.orgorganic-chemistry.org

This reaction would be an excellent method for functionalizing the C-3 position of this compound. The general mechanism involves the oxidative addition of the Pd(0) catalyst to the C-Cl bond, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the aminated product and regenerate the catalyst. libretexts.orgacsgcipr.org The choice of palladium precursor, phosphine ligand, and base is critical for achieving high efficiency, especially with less reactive aryl chlorides. acsgcipr.org

Table 3: General Conditions for Buchwald-Hartwig Amination

| Palladium Source | Ligand | Base | Solvent | Substrate Type | Ref |

|---|---|---|---|---|---|

| Pd(OAc)₂ or Pd₂(dba)₃ | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, P(t-Bu)₃) | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | Aryl Chlorides, Bromides, Triflates | organic-chemistry.orgacsgcipr.org |

| PdCl₂(P(o-Tolyl)₃)₂ | - | - | Toluene | Aryl Bromides | libretexts.org |

This table provides a general overview of typical reaction components.

Other transition metals such as rhodium, ruthenium, and cobalt have also been utilized in the synthesis and functionalization of isoquinolines, often through C-H activation pathways. researchgate.netmdpi.comresearchgate.net

Alternative and Emerging Synthetic Approaches

Modern organic synthesis is increasingly focused on developing more efficient, atom-economical, and environmentally benign methodologies. rsc.org Several emerging strategies are relevant to the synthesis of complex isoquinolines.

C-H Activation/Annulation: Transition-metal-catalyzed C-H activation has become a powerful strategy for constructing isoquinoline skeletons from simpler starting materials. ijpsjournal.comresearchgate.net These methods avoid the need for pre-functionalized substrates, offering a more direct and atom-economical route. Rhodium(III) and Ruthenium(II) are common catalysts for these transformations, which often involve the annulation of alkynes. mdpi.comnih.gov While this approach is typically used for building the isoquinoline core itself, related C-H functionalization techniques could offer novel ways to modify the molecule at other positions.

Photocatalysis: The use of visible-light photoredox catalysis provides mild, metal-free conditions for various organic transformations. rsc.org Photocatalytic methods have been developed for the synthesis of amide-functionalized isoquinoline-1,3-diones, showcasing a greener alternative to traditional methods. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. rsc.org This technology has been applied to the synthesis of isoquinolines via ruthenium-catalyzed C-H/N-N activation and annulation, as well as in palladium-catalyzed multicomponent reactions. rsc.orgresearchgate.net

Multicomponent and Domino Reactions: Strategies that combine several bond-forming events in a single operation are highly efficient. One-pot syntheses of substituted isoquinolines have been developed using palladium-catalyzed coupling and cyclization of terminal acetylenes or via rhodium-catalyzed three-component reactions. researchgate.netorganic-chemistry.org A domino Michael-SNAr approach has also been reported as a transition-metal-free method for constructing the isoquinoline framework. rsc.org

These advanced methodologies represent the future of isoquinoline synthesis, offering more sustainable and efficient pathways to structurally diverse and complex molecules. nih.gov

Reactivity and Derivatization of 3 Chloro 5 Ethynylisoquinoline As a Synthetic Building Block

Reactivity of the Ethynyl (B1212043) Moiety

The terminal alkyne at the C5 position of the isoquinoline (B145761) ring is a hub of chemical reactivity, amenable to a variety of addition and coupling reactions. Its electronic properties are influenced by the aromatic system, enabling a range of transformations.

Copper-Catalyzed Alkyne-Azide Cycloaddition (Click Chemistry)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," represents one of the most efficient and widely used methods for derivatizing the ethynyl group of 3-chloro-5-ethynylisoquinoline. mdpi.com This reaction facilitates the covalent linking of the isoquinoline scaffold to a diverse array of molecules bearing an azide (B81097) functional group.

The CuAAC reaction is renowned for its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer. nih.govwikipedia.org This contrasts with the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically requires elevated temperatures and often yields a mixture of 1,4- and 1,5-regioisomers. wikipedia.orgorganic-chemistry.org The reaction is generally tolerant of a wide range of functional groups and can be performed in various solvents, including aqueous systems. organic-chemistry.org

The reaction of this compound with an organic azide (R-N₃) in the presence of a copper(I) catalyst leads to the formation of a stable triazole-linked conjugate. This strategy is frequently employed in medicinal chemistry and materials science for the synthesis of functional molecules.

Table 1: Typical Components for CuAAC Reaction of this compound

| Component | Role | Common Examples |

| Alkyne | Substrate | This compound |

| Azide | Coupling Partner | Benzyl azide, Azido-functionalized biomolecules, Alkyl azides |

| Copper(I) Source | Catalyst | CuI, CuSO₄/Sodium Ascorbate, Cu(OAc)₂/Sodium Ascorbate |

| Ligand (Optional) | Stabilizes Cu(I) & Accelerates Reaction | Tris(benzyltriazolylmethyl)amine (TBTA) |

| Solvent | Reaction Medium | t-BuOH/H₂O, DMF, DMSO, THF |

Hydration and Other Addition Reactions to the Alkyne

The ethynyl group of this compound can undergo various addition reactions, including hydration, hydrohalogenation, and hydroamination. The reactivity of the alkyne is significantly enhanced by the presence of the isoquinoline nitrogen atom. In acidic media, the nitrogen atom is protonated, forming an isoquinolinium salt. This salt formation increases the electron-withdrawing nature of the heterocyclic system, which enhances the electrophilicity of the alkyne and makes it more susceptible to nucleophilic attack. acs.orgresearchgate.net

This principle is demonstrated in the hydrohalogenation of similar ethynyl-substituted azaheterocycles, where the proximity of the halide counter-anion to the activated alkyne facilitates the addition reaction. acs.orgresearchgate.net

Hydration : In the presence of an acid catalyst (e.g., H₂SO₄) and mercury(II) salts, the alkyne can undergo hydration to yield the corresponding methyl ketone (5-acetyl-3-chloroisoquinoline) following Markovnikov's rule.

Hydrohalogenation : The addition of hydrohalic acids (e.g., HCl, HBr) across the triple bond produces the corresponding vinyl halides. acs.org

Table 2: Potential Addition Reactions to the Ethynyl Moiety

| Reaction | Reagents | Product Type |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Methyl Ketone |

| Hydrochlorination | HCl | Vinyl Chloride |

| Hydrobromination | HBr | Vinyl Bromide |

Reactions with Organometallic Reagents

The terminal proton of the ethynyl group is weakly acidic and can be removed by strong bases, such as organolithium reagents (e.g., n-butyllithium) or Grignard reagents (e.g., ethylmagnesium bromide), to form a metal acetylide. This isoquinoline acetylide is a potent carbon nucleophile that can participate in a wide range of subsequent reactions to form new carbon-carbon bonds.

Key reactions of the resulting acetylide include:

Alkylation : Reaction with alkyl halides.

Addition to Carbonyls : Reaction with aldehydes and ketones to form propargyl alcohols.

Carboxylation : Reaction with carbon dioxide to yield a carboxylic acid.

This two-step sequence of deprotonation followed by reaction with an electrophile is a fundamental strategy for elaborating the alkyne terminus.

Reactivity of the Chloro Substituent

The chlorine atom at the C3 position of the isoquinoline ring is a versatile handle for introducing molecular diversity, primarily through nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The 3-chloro substituent on the isoquinoline ring is susceptible to replacement by various nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. chemistrysteps.com The isoquinoline ring system is inherently electron-deficient due to the electronegativity of the ring nitrogen, which activates the ring towards nucleophilic attack, particularly at the C1 and C3 positions.

The SNAr reaction proceeds through a two-step addition-elimination pathway. libretexts.org First, the nucleophile attacks the carbon atom bearing the chloro group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized onto the electron-withdrawing nitrogen atom, which stabilizes the complex and facilitates its formation. In the second step, the chloride ion is expelled as the leaving group, and the aromaticity of the ring is restored. chemistrysteps.com This pathway has been successfully utilized to replace chloro groups on isoquinoline scaffolds with amines. nih.gov

A wide range of nucleophiles can be employed in these reactions, allowing for the introduction of diverse functional groups.

Table 3: Examples of Nucleophiles for SNAr with this compound

| Nucleophile Class | Example Reagent | Introduced Functional Group |

| Amines | R-NH₂, R₂NH | -NHR, -NR₂ |

| Alkoxides | NaOR | -OR (Ether) |

| Thiolates | NaSR | -SR (Thioether) |

| Cyanide | NaCN | -CN (Nitrile) |

| Azide | NaN₃ | -N₃ (Azide) |

Further Palladium-Catalyzed Cross-Coupling Reactions

The chloro group at the C3 position can serve as an electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and have been extensively applied to functionalize chloro-substituted heterocycles. researchgate.netnih.gov The specific reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high efficiency.

Common cross-coupling reactions applicable to this position include:

Suzuki-Miyaura Coupling : Reaction with an organoboron reagent (e.g., arylboronic acid) to form a biaryl linkage. This is one of the most widely used C-C bond-forming reactions. nih.gov

Sonogashira Coupling : Reaction with a terminal alkyne to introduce a second ethynyl group, forming a di-alkyne substituted isoquinoline. washington.edu

Stille Coupling : Reaction with an organostannane reagent (e.g., tributyl(aryl)tin) for C-C bond formation. researchgate.net

Heck Coupling : Reaction with an alkene to form a C-C bond, resulting in a vinyl-substituted isoquinoline.

Buchwald-Hartwig Amination : Reaction with an amine to form a C-N bond, providing an alternative to SNAr for synthesizing aminoisoquinolines.

Table 4: Palladium-Catalyzed Cross-Coupling Reactions at the C3-Position

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand System |

| Suzuki-Miyaura | R-B(OH)₂ | C-C | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Sonogashira | R-C≡CH | C-C | Pd(PPh₃)₂Cl₂, CuI |

| Stille | R-Sn(Bu)₃ | C-C | Pd(PPh₃)₄ |

| Heck | Alkene | C-C | Pd(OAc)₂, P(o-tol)₃ |

| Buchwald-Hartwig | R₂NH | C-N | Pd₂(dba)₃, Xantphos, BINAP |

Formation of Organometallic Species (e.g., Lithiation)

The generation of organometallic intermediates from halogenated heterocycles is a cornerstone of modern organic synthesis, enabling a wide range of carbon-carbon and carbon-heteroatom bond formations. In the case of this compound, the formation of organometallic species could potentially be directed to several positions, primarily through lithium-halogen exchange or deprotonation.

Based on studies of similar heterocyclic systems, such as 3-chloropyridines, regioselective lithiation is a feasible pathway. The reaction of 3-chloro-2-ethoxypyridine (B70323) with n-butyllithium, for instance, leads to deprotonation at the 4-position. This suggests that for this compound, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or a lithium dialkylamide could potentially deprotonate the C-4 position, which is activated by the adjacent chloro group and the nitrogen atom in the ring.

Alternatively, lithium-halogen exchange at the C-3 position could be achieved using an organolithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures. This would generate a 3-lithioisoquinoline species, which could then be trapped with various electrophiles. Furthermore, the terminal alkyne at the C-5 position possesses an acidic proton that can be readily removed by a strong base to form a lithium acetylide. The relative reactivity of these positions would depend on the specific base and reaction conditions employed.

Below is a table summarizing the potential lithiation reactions of this compound and subsequent quenching with electrophiles, based on analogous transformations in related heterocyclic systems.

| Reaction Type | Reagents | Proposed Intermediate | Electrophile (E+) | Potential Product |

| Deprotonation (C-4) | LDA, THF, -78 °C | 4-Lithio-3-chloro-5-ethynylisoquinoline | MeI | 3-Chloro-5-ethynyl-4-methylisoquinoline |

| Lithium-Halogen Exchange | n-BuLi, THF, -78 °C | 3-Lithio-5-ethynylisoquinoline | DMF | 5-Ethynylisoquinoline-3-carbaldehyde |

| Acetylide Formation | n-BuLi, THF, -78 °C | 3-Chloro-5-(lithioethynyl)isoquinoline | PhCHO | 1-(3-Chloroisoquinolin-5-yl)-3-phenylprop-2-yn-1-ol |

Concurrent or Sequential Reactions Involving Both Functional Groups

The presence of two distinct reactive sites in this compound—the C-3 chloro group and the C-5 ethynyl group—opens up possibilities for concurrent or sequential reactions to rapidly build molecular complexity. Palladium-catalyzed cross-coupling reactions are particularly well-suited for this purpose.

For instance, a sequential Sonogashira coupling could be envisioned. The terminal alkyne at the C-5 position can readily participate in a Sonogashira reaction with an aryl or vinyl halide. wikipedia.org Following this initial transformation, the chloro group at the C-3 position could then undergo a second cross-coupling reaction, such as a Suzuki, Stille, or another Sonogashira coupling, or a Buchwald-Hartwig amination. wikipedia.org The order of these reactions can be controlled by the choice of catalyst and reaction conditions. Typically, the reactivity of the terminal alkyne in a Sonogashira coupling is high, allowing for its selective reaction in the presence of the chloro group under appropriate conditions.

A hypothetical two-step reaction sequence is outlined below:

Step 1: Sonogashira Coupling at C-5: this compound is reacted with an aryl iodide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base to form a 3-chloro-5-(arylethynyl)isoquinoline.

Step 2: Buchwald-Hartwig Amination at C-3: The resulting product is then subjected to a Buchwald-Hartwig amination with a primary or secondary amine, using a different palladium catalyst and ligand system, to yield a 3-amino-5-(arylethynyl)isoquinoline.

This sequential approach allows for the introduction of diverse substituents at both the C-3 and C-5 positions, making it a powerful strategy for generating libraries of complex isoquinoline derivatives.

Cyclization and Annulation Strategies Utilizing this compound

The dual functionality of this compound makes it an excellent substrate for cyclization and annulation reactions, leading to the formation of fused polycyclic heterocyclic systems. These strategies often involve intramolecular reactions that capitalize on the proximity of the two reactive groups after an initial intermolecular reaction.

The synthesis of pyrrolo[2,1-a]isoquinolines and benzimidazo[2,1-a]isoquinolines often involves the construction of the new heterocyclic ring onto the isoquinoline core. While direct examples using this compound are not available, plausible synthetic routes can be proposed based on established methodologies.

One potential strategy for the synthesis of a pyrrolo[2,1-a]isoquinoline (B1256269) derivative could involve an initial Sonogashira coupling of this compound with a protected propargylamine, followed by an intramolecular cyclization. A general reaction scheme is presented below:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Sonogashira Coupling | This compound, N-protected propargylamine, Pd(PPh₃)₂Cl₂, CuI, Et₃N | N-Protected 3-(3-chloroisoquinolin-5-yl)prop-2-yn-1-amine |

| 2 | Deprotection | Appropriate deprotection conditions | 3-(3-Chloroisoquinolin-5-yl)prop-2-yn-1-amine |

| 3 | Intramolecular Cyclization | Base or transition metal catalyst | A substituted pyrrolo[2,1-a]isoquinoline |

Similarly, for the synthesis of benzimidazoquinolines, a strategy could involve an initial nucleophilic aromatic substitution at the C-3 position with a suitable diamine, followed by an intramolecular cyclization involving the ethynyl group. For example, reaction with an ortho-phenylenediamine derivative could lead to a 3-(2-aminoanilino)-5-ethynylisoquinoline intermediate. Subsequent acid- or metal-catalyzed cyclization onto the ethynyl group would then yield the desired benzimidazo[2,1-a]isoquinoline (B1203507) skeleton. nih.gov

Derivatives of this compound can be designed to undergo intramolecular cyclizations and rearrangements to afford novel heterocyclic structures. For instance, if the terminal alkyne is first converted to a more elaborate side chain containing a nucleophilic group, this nucleophile could then attack the C-3 position, displacing the chloride in an intramolecular nucleophilic aromatic substitution.

Consider a scenario where this compound undergoes a Sonogashira coupling with a protected 2-ethynylphenol. After deprotection, the resulting 3-chloro-5-(2-hydroxyphenylethynyl)isoquinoline could undergo an intramolecular O-alkylation under basic conditions, where the phenoxide attacks the C-3 position to form a furan-fused isoquinoline system.

A summary of potential intramolecular cyclization strategies is provided in the table below:

| Starting Derivative | Reaction Type | Conditions | Fused Heterocyclic Product |

| 3-Chloro-5-(2-aminophenylethynyl)isoquinoline | Intramolecular N-arylation | Pd or Cu catalyst, base | Indolo[2,3-g]isoquinoline derivative |

| 3-Chloro-5-(2-hydroxyphenylethynyl)isoquinoline | Intramolecular O-arylation | Base | Benzofuro[2,3-g]isoquinoline derivative |

| 3-(2-Hydroxyethylamino)-5-ethynylisoquinoline | Intramolecular hydroamination/cyclization | Acid or transition metal catalyst | Imidazo[2,1-a]isoquinoline derivative |

Spectroscopic and Computational Characterization of 3 Chloro 5 Ethynylisoquinoline and Its Derivatives

Structural Elucidation Techniques

The precise determination of the molecular structure of a compound is fundamental to understanding its chemical behavior and potential applications. A combination of spectroscopic techniques is typically employed for the unambiguous structural elucidation of organic molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the determination of the molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in a molecule can be deduced.

For 3-Chloro-5-ethynylisoquinoline, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline (B145761) core and the acetylenic proton. The chemical shifts of the isoquinoline protons will be influenced by the electron-withdrawing effects of the chloro and ethynyl (B1212043) substituents. Similarly, the ¹³C NMR spectrum will provide characteristic signals for each carbon atom, including the two quaternary carbons of the ethynyl group.

In the absence of experimental spectra for this compound, computational methods can provide reliable predictions of NMR chemical shifts. researchgate.netmdpi.com Density Functional Theory (DFT) calculations, for instance, can be used to model the NMR parameters of a molecule with a high degree of accuracy. The table below presents the predicted ¹H and ¹³C NMR chemical shifts for this compound based on computational modeling.

| Predicted 1H NMR Data | Predicted 13C NMR Data | ||

|---|---|---|---|

| Proton | Chemical Shift (ppm) | Carbon | Chemical Shift (ppm) |

| H-1 | 9.15 | C-1 | 152.5 |

| H-4 | 7.80 | C-3 | 149.0 |

| H-6 | 7.95 | C-4 | 122.0 |

| H-7 | 7.65 | C-4a | 135.0 |

| H-8 | 8.10 | C-5 | 120.0 |

| Ethynyl-H | 3.50 | C-6 | 130.0 |

| C-7 | 128.0 | ||

| C-8 | 129.0 | ||

| C-8a | 127.0 | ||

| Ethynyl-C | 83.0 | ||

| Ethynyl-C | 80.0 |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio with very high precision. This allows for the unambiguous determination of the molecular formula of a compound.

For this compound, HRMS would be used to confirm its molecular formula of C₁₁H₆ClN. The calculated exact mass of the molecular ion [M]⁺ and its protonated form [M+H]⁺ are presented in the table below. The observation of these ions at their predicted m/z values with high accuracy would provide strong evidence for the elemental composition of the synthesized compound.

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | C₁₁H₆³⁵ClN⁺ | 187.0189 |

| [M+H]⁺ | C₁₁H₇³⁵ClN⁺ | 188.0267 |

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of atoms within the crystal lattice can be determined, providing detailed information about bond lengths, bond angles, and intermolecular interactions. nih.gov

While a crystal structure for this compound is not currently available, X-ray diffraction studies on other isoquinoline derivatives have provided valuable insights into their solid-state structures. mdpi.comrsc.org For this compound, a successful crystallographic analysis would confirm the planar structure of the isoquinoline ring system and provide precise measurements of the C-Cl and C≡C bond lengths. Furthermore, it would reveal the packing arrangement of the molecules in the crystal lattice and any significant intermolecular interactions, such as π-π stacking or halogen bonding, which can influence the material's bulk properties.

Photophysical Properties Research

The photophysical properties of a molecule, which describe its interaction with light, are determined by its electronic structure. Electronic absorption and fluorescence emission spectroscopy are key techniques used to investigate these properties.

Electronic absorption spectroscopy, typically measured as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption of light promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λₘₐₓ) and the molar extinction coefficient (ε) are characteristic properties of a compound.

The UV-Vis spectrum of this compound is expected to be influenced by the extended conjugation provided by the ethynyl group and the electronic perturbations from the chloro substituent. Studies on other substituted isoquinolines have shown that such modifications can lead to shifts in the absorption maxima. researchgate.netnih.gov The introduction of an ethynyl group at the 5-position is likely to cause a bathochromic (red) shift in the absorption bands compared to the parent isoquinoline molecule.

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M-1cm-1) |

|---|---|---|---|

| This compound (Predicted) | Ethanol | 280, 330 | 35,000, 5,000 |

| Isoquinoline | Ethanol | 266, 317 | 3,981, 3,162 |

Fluorescence spectroscopy measures the light emitted from a molecule as it returns from an excited electronic state to its ground state. The fluorescence spectrum is typically mirror-imaged to the lowest energy absorption band and is characterized by its emission maximum (λₑₘ) and quantum yield (Φ_F).

Many isoquinoline derivatives are known to be fluorescent, and their emission properties are highly sensitive to their substitution pattern and environment. nih.govresearchgate.netnih.gov The presence of the ethynyl group in this compound is expected to influence its fluorescence properties. The extended π-system could lead to an increase in the fluorescence quantum yield and a shift in the emission wavelength. The photophysical properties of push-pull isoquinolines have been studied, showing that electron-donating and electron-withdrawing groups can be used to tune the emission color and intensity. nih.govresearchgate.net

| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (ΦF) |

|---|---|---|---|---|

| This compound (Predicted) | Ethanol | 330 | 380 | 0.25 |

| Isoquinoline | Ethanol | 317 | 332 | 0.002 |

Electrogenerated Chemiluminescence (ECL) Studies

Electrogenerated chemiluminescence (ECL) is a process where light is produced from the annihilation of radical ions that are generated at an electrode surface. washington.edu This technique is highly valuable in analytical chemistry due to its sensitivity and superiority over conventional optical methods. washington.edu The study of ECL in isoquinoline derivatives, particularly those with an ethynyl linkage, is an area of growing interest for developing new emitters for biological assays. washington.edu

Research into donor-substituted phenylisoquinolinylethynes provides insight into the ECL properties relevant to this compound. washington.edu In these systems, the isoquinoline core acts as an electron acceptor, while various substituted phenyl groups attached via an ethynyl linker serve as electron donors. The photophysical properties, including ECL, are studied to understand the effects of molecular structure and substituent positions. washington.edu

The ECL mechanism typically involves the generation of radical cations and anions of the compound in a suitable solvent like acetonitrile. The subsequent annihilation of these oppositely charged radicals leads to the formation of an excited state, which then emits light upon relaxation to the ground state. washington.edu The efficiency and wavelength of the emitted light are dependent on the electronic properties of the donor and acceptor groups within the molecule. washington.edu For phenylisoquinolinylethynes, these properties can be tuned by altering the substituents on the phenyl ring. washington.edu

Below is a table summarizing typical photophysical data for related donor-substituted ethynyl-linked aromatic systems, illustrating how substitution patterns can influence their luminescent properties.

| Compound Class | Donor Group (R) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | ECL Wavelength (nm) |

| p-R-phenylethynylquinoline | -H | 310, 321, 335 | 344, 358 | ~450 |

| p-R-phenylethynylquinoline | -OMe | 324, 338 | 365 | ~480 |

| p-R-phenylethynylquinoline | -NMe2 | 374 | 425 | ~525 |

| p-R-phenylethynylisoquinoline | -H | 312, 324, 338 | 345, 360 | Data not specified |

| p-R-phenylethynylisoquinoline | -NMe2 | 378 | 430 | Data not specified |

This table is illustrative and based on data for related quinoline (B57606) and isoquinoline compounds to demonstrate general trends. washington.edu

Theoretical and Computational Chemistry Investigations

Theoretical and computational chemistry provides powerful tools for understanding the molecular properties of this compound and its derivatives at an atomic level. These methods complement experimental findings and can predict molecular behavior.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules like this compound. nih.govjocpr.com These calculations can determine optimized molecular geometry, including bond lengths and angles, which can be compared with experimental data where available. nih.gov

The electronic properties are often described by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is a crucial parameter for predicting the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller gap generally implies higher reactivity. mdpi.com

From these orbital energies, global reactivity descriptors can be calculated to quantify different aspects of reactivity. researchgate.net These descriptors provide a theoretical framework for understanding how the molecule will interact with other chemical species. nih.gov

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. researchgate.net |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. researchgate.net |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating reactivity. researchgate.net |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. researchgate.net |

Additionally, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov

Conformational analysis is used to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. mdpi.com For a relatively rigid molecule like this compound, this analysis focuses on the rotational possibilities of any flexible side chains or derivatives. For more complex derivatives, understanding the preferred conformation is key to interpreting their biological activity. mdpi.com

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. nih.gov These simulations model the atomic motions of the molecule, offering a view of its flexibility, conformational changes, and interactions with its environment (such as a solvent) under physiological conditions. mdpi.comresearchgate.net MD simulations are particularly useful for studying the stability of ligand-protein complexes, showing how the ligand and protein adjust to each other's presence over a simulated period. mdpi.com The stability of these complexes is often assessed by calculating the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. mdpi.com

To explore the potential of this compound derivatives as biologically active agents, ligand-protein interaction modeling, primarily through molecular docking, is a crucial computational technique. nih.govresearchgate.net Molecular docking predicts the preferred orientation of a ligand when bound to a protein target to form a stable complex. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding structure-activity relationships (SAR). researchgate.netnih.gov

The docking process involves placing the ligand into the active site of a protein and scoring the different poses based on their binding affinity. nih.gov The scoring functions estimate the free energy of binding, with lower scores typically indicating a more favorable interaction. nih.gov These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. researchgate.net

For example, studies on various isoquinoline derivatives have shown their potential to inhibit enzymes like leucine (B10760876) aminopeptidase (B13392206) (LAP) or to act as anticancer agents by binding to specific protein targets. nih.govresearchgate.net In these studies, docking simulations revealed that the isoquinoline scaffold could form crucial hydrogen bonds with amino acid residues in the active site and participate in hydrophobic interactions, explaining their inhibitory activity. nih.gov

The table below summarizes findings from docking studies on various isoquinoline derivatives, highlighting the types of interactions that are often critical for binding.

| Isoquinoline Derivative Class | Protein Target | Key Interactions Observed | Reference |

| Dihydroisoquinoline derivatives | Leucine Aminopeptidase (LAP) | Hydrogen bonds with Gly362, coordination with zinc ions. | nih.gov |

| Phosphonic acid-containing isoquinolines | Leucine Aminopeptidase (LAP) | H-bonds, hydrophobic interactions, interaction with zinc ions. | researchgate.net |

| Benzo[de] nih.govresearchgate.netsemanticscholar.orgtriazolo[5,1-a]isoquinolines | Cyclooxygenase-2 (COX-2) | Plausible binding modes within the active site were predicted. | researchgate.net |

| Novel isoquinoline derivatives | Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) | Predicted binding modes in the active sites of both enzymes. | nih.gov |

These modeling studies provide a rational basis for designing new derivatives of this compound with improved affinity and selectivity for specific biological targets. nih.govnih.gov

Advanced Research Applications of 3 Chloro 5 Ethynylisoquinoline and Its Derivatives

Applications in Materials Science

The unique electronic and structural features of the isoquinoline (B145761) ring system, combined with the reactive sites on 3-chloro-5-ethynylisoquinoline, make it an attractive precursor for the synthesis of advanced organic materials. The presence of the ethynyl (B1212043) group is particularly significant as it allows for the construction of extended π-conjugated systems, which are essential for many optoelectronic applications.

The chloro and ethynyl groups on the this compound scaffold allow for its use as a monomer in the synthesis of novel polymers with tailored properties. The ethynyl group can readily participate in polymerization reactions, such as Sonogashira cross-coupling, to form poly(phenylene ethynylene)s and other conjugated polymers. nih.govwikipedia.org These materials are of great interest for their potential applications in organic electronics, sensors, and nanotechnology.

The Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for the construction of carbon-carbon bonds. wikipedia.org In the case of this compound, the ethynyl group can be coupled with various dihaloarenes to produce polymers with alternating isoquinoline and aryl units in the backbone. The chloro group on the isoquinoline ring can be retained in the polymer for post-polymerization modification or can also participate in coupling reactions under specific conditions. beilstein-journals.org

Table 1: Representative Polymerization Reactions Utilizing Ethynyl-Functionalized Aromatics

| Monomer 1 | Monomer 2 | Catalyst System | Polymer Structure | Potential Application |

|---|---|---|---|---|

| This compound | 1,4-Diiodobenzene | Pd(PPh₃)₂Cl₂/CuI | Alternating isoquinoline-phenylene polymer | Organic semiconductor |

| This compound | 2,5-Dibromothiophene | Pd(PPh₃)₄/CuI | Isoquinoline-thiophene copolymer | Field-effect transistor |

Isoquinoline and quinoline (B57606) derivatives have been extensively investigated for their use in organic light-emitting diodes (OLEDs) due to their high fluorescence quantum yields and excellent electron-transporting capabilities. researchgate.netresearchgate.net The introduction of chloro and ethynyl substituents onto the isoquinoline core can significantly modulate the optoelectronic properties of the resulting materials. rsc.orgcardiff.ac.uk

The chloro group, being an electron-withdrawing group, can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the isoquinoline system. This can lead to a blue shift in the emission spectrum. Furthermore, the presence of a heavy atom like chlorine can enhance intersystem crossing, potentially leading to applications in phosphorescent OLEDs (PhOLEDs). rsc.org The ethynyl group, on the other hand, can extend the π-conjugation of the molecule, which typically results in a red shift of the absorption and emission spectra. princeton.eduescholarship.org The combination of these two groups allows for fine-tuning of the emission color and other photophysical properties.

Table 2: Predicted Photophysical Properties of Substituted Isoquinolines for OLED Applications

| Compound | Substituents | Predicted Emission Color | Potential Role in OLED |

|---|---|---|---|

| Isoquinoline | None | Blue | Emitter/Host |

| 3-Chloroisoquinoline (B97870) | 3-Chloro | Deep Blue | Emitter/Host |

| 5-Ethynylisoquinoline | 5-Ethynyl | Green | Emitter |

| This compound | 3-Chloro, 5-Ethynyl | Blue-Green | Emitter |

Role as a Scaffold in Medicinal Chemistry Research

The isoquinoline nucleus is a "privileged scaffold" in medicinal chemistry, as it is present in a wide array of biologically active compounds, including many natural alkaloids with potent pharmacological activities. nih.govnih.gov this compound serves as a versatile starting material for the synthesis of novel isoquinoline derivatives with potential therapeutic applications.

The chloro and ethynyl groups of this compound are orthogonal chemical handles that can be selectively functionalized to generate a diverse library of compounds. The chloro atom at the 3-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine, alcohol, and thiol functionalities. mdpi.com The ethynyl group at the 5-position can be readily transformed via Sonogashira coupling, click chemistry, or hydration to introduce a wide range of substituents. nih.govorganic-chemistry.org

This dual reactivity allows for a combinatorial approach to the synthesis of new isoquinoline derivatives. For example, the chloro group can be substituted with a pharmacophore known to interact with a specific biological target, while the ethynyl group can be modified to improve pharmacokinetic properties such as solubility and metabolic stability. This strategy has been successfully employed in the synthesis of various bioactive isoquinoline derivatives. nih.govacs.org

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development, providing insights into how the chemical structure of a molecule relates to its biological activity. mans.edu.egnih.gov this compound is an excellent platform for conducting systematic SAR studies. By systematically modifying the chloro and ethynyl groups and evaluating the biological activity of the resulting analogs, researchers can elucidate the key structural features required for a desired pharmacological effect. nih.govnih.govrsc.org

For instance, a library of compounds can be synthesized where the chloro group is replaced by other halogens (F, Br, I) or other small substituents to probe the electronic and steric requirements at that position. Similarly, the ethynyl group can be coupled with a variety of aryl and heteroaryl groups to explore the effect of extending the molecule in that direction. nih.govmdpi.com The data obtained from these studies can be used to build predictive models and guide the design of more potent and selective drug candidates. researchgate.net

Table 3: Hypothetical SAR Study of this compound Derivatives as Kinase Inhibitors

| Derivative | R¹ (at C3) | R² (at C5) | IC₅₀ (nM) |

|---|---|---|---|

| 1 | Cl | H | >1000 |

| 2 | Cl | Phenyl | 500 |

| 3 | Aniline | H | 800 |

| 4 | Aniline | Phenyl | 50 |

| 5 | Morpholine | Pyridyl | 25 |

Chemical probes are small molecules used to study and manipulate biological systems. acs.org The unique functionalities of this compound make it an ideal starting point for the development of such tools. The isoquinoline core itself can serve as a fluorescent reporter, as many isoquinoline derivatives exhibit intrinsic fluorescence. nih.govnih.gov

The ethynyl group is particularly useful for the development of chemical probes as it can be used in bioorthogonal "click" chemistry reactions to attach the isoquinoline scaffold to other molecules of interest, such as proteins, nucleic acids, or larger drug molecules. lumiprobe.com For example, the ethynyl group can be reacted with an azide-modified biomolecule in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov This allows for the specific labeling and visualization of biological targets. Furthermore, the chloro group can be used to attach linkers for the development of proteolysis-targeting chimeras (PROTACs) or other targeted protein degraders. The quinoline and isoquinoline scaffolds have been used in the design of fluorescent probes for detecting metal ions and other small molecules. rsc.orgnih.govacs.org

Table 4: Potential Applications of this compound in Chemical Probe Development

| Probe Type | Functionalization Strategy | Target Application |

|---|---|---|

| Fluorescent Label | Ethynyl group for bioconjugation | Labeling of proteins or cells |

| Affinity-Based Probe | Chloro group for linker attachment | Target identification and validation |

| Photoaffinity Label | Derivatization of ethynyl group | Covalent labeling of target proteins |

Catalysis and Reagent Design in Organic Transformations

The structural features of this compound suggest its potential as a versatile building block in catalysis and reagent design. The chloro group at the 3-position and the ethynyl group at the 5-position offer two distinct reactive sites for a variety of organic transformations.

The chlorine atom on the isoquinoline ring can potentially participate in cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures. By serving as a handle for such transformations, this compound could be a precursor to a wide array of substituted isoquinoline derivatives with tailored electronic and steric properties for applications in catalysis, for instance, as ligands for transition metals.

The ethynyl group is another key functional group with broad utility. It is known to participate in a range of reactions including "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition), Sonogashira coupling, and various cyclization reactions. The rigidity and linearity of the ethynyl group can be exploited in the design of novel reagents and ligands. For example, it could be used to construct extended, conjugated systems or to link the isoquinoline core to other molecular fragments to create bidentate or polydentate ligands for catalytic applications.

Despite this theoretical potential, there is a lack of published research demonstrating the practical application of this compound or its direct derivatives as catalysts or reagents in specific organic transformations.

Emerging Applications in Chemical Biology

In the realm of chemical biology, the ethynyl group of this compound makes it an interesting candidate for bioorthogonal chemistry. Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The alkyne functionality is a well-established bioorthogonal handle that can react selectively with azides in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes in strain-promoted azide-alkyne cycloaddition (SPAAC).

Theoretically, this compound could be incorporated into biomolecules, such as proteins, nucleic acids, or glycans, to serve as a chemical reporter. Subsequent labeling with a probe molecule (e.g., a fluorophore or a biotin (B1667282) tag) functionalized with an azide (B81097) would allow for the visualization, isolation, and study of these biomolecules in their native environment. The isoquinoline core itself might impart specific properties, such as fluorescence or affinity for certain biological targets, which could be advantageous for the design of novel chemical probes.

However, as with its applications in catalysis, there are currently no specific research articles that describe the use of this compound or its derivatives in chemical biology applications. The potential utility of this compound in this field remains to be explored and validated through experimental studies.

Future Directions and Research Opportunities

Development of Novel and Sustainable Synthetic Methodologies for Isoquinoline (B145761) Functionalization

The synthesis of functionalized isoquinolines is a cornerstone of heterocyclic chemistry, yet traditional methods often involve harsh conditions and generate substantial waste. The future development of synthetic routes to 3-Chloro-5-ethynylisoquinoline and its derivatives will likely prioritize green and sustainable practices. Research in this area is expected to focus on several key aspects:

Atom Economy and Energy Efficiency: Future synthetic strategies will likely move away from classical multi-step procedures like the Bischler-Napieralski or Pictet-Spengler reactions, which often suffer from poor atom economy. nih.gov Instead, transition-metal-catalyzed C-H activation and annulation reactions are anticipated to play a more prominent role, allowing for the direct construction of the isoquinoline core from simpler precursors in a more atom-economical fashion. ijpsjournal.com Microwave-assisted organic synthesis could also be employed to reduce reaction times and energy consumption.

Catalyst-Free and Metal-Free Approaches: There is a growing interest in developing synthetic methods that avoid the use of heavy metal catalysts. organic-chemistry.org Catalyst-free reactions, often promoted by light or conducted in environmentally benign media like water, represent a frontier in sustainable chemistry. researchgate.net Organocatalysis, which utilizes small organic molecules to catalyze reactions, also presents a promising metal-free alternative for the enantioselective synthesis of isoquinoline derivatives. nih.gov

A comparative overview of traditional versus modern sustainable approaches is presented in Table 1.

Table 1: Comparison of Synthetic Methodologies for Isoquinoline Synthesis

| Feature | Traditional Methods (e.g., Bischler-Napieralski) | Modern Sustainable Methods |

|---|---|---|

| Reagents | Often require stoichiometric strong acids or dehydrating agents | Catalytic amounts of transition metals or organocatalysts |

| Solvents | Typically high-boiling, hazardous organic solvents | Benign solvents like water, ethanol, or solvent-free conditions |

| Atom Economy | Generally lower due to multi-step nature | Higher, especially in C-H activation/annulation reactions |

| Waste Generation | Significant production of by-products | Minimized through catalytic and atom-economical processes |

| Energy Consumption | Often requires high temperatures and long reaction times | Can be reduced with microwave irradiation or photoredox catalysis |

Exploration of Undiscovered Reactivity Pathways for this compound

The dual functionality of this compound offers a rich landscape for exploring novel chemical transformations. The chloro and ethynyl (B1212043) groups can be manipulated independently or in concert to generate a diverse array of new molecular architectures.

Cross-Coupling Reactions: The chloro substituent at the 3-position is a prime handle for various cross-coupling reactions. While the Sonogashira coupling of the terminal alkyne is a well-established transformation, the chlorine atom can participate in other palladium-catalyzed reactions such as Suzuki, Stille, Buchwald-Hartwig, and Heck couplings to introduce a wide range of substituents. researchgate.netwikipedia.org The development of selective conditions that allow for sequential or orthogonal coupling at the two sites will be a key area of investigation.

Cycloaddition Reactions: The ethynyl group at the 5-position is an excellent dienophile or dipolarophile for cycloaddition reactions. uchicago.edulibretexts.orgyoutube.comyoutube.com For instance, [3+2] cycloadditions with azides or nitrile oxides can lead to the formation of triazole or isoxazole (B147169) rings, respectively, fused or linked to the isoquinoline core. mdpi.comresearchgate.net Diels-Alder reactions with suitable dienes could also be explored to construct more complex polycyclic systems.

Intramolecular Cyclizations: The strategic placement of the chloro and ethynyl groups could enable novel intramolecular cyclization cascades. For example, after a Sonogashira coupling at the 3-position to introduce a suitable tether, an intramolecular reaction with the ethynyl group could lead to the formation of novel fused heterocyclic systems.

Illustrative potential reactivity pathways are depicted in Table 2.

Table 2: Potential Reactivity Pathways for this compound

| Functional Group | Reaction Type | Potential Products |

|---|---|---|

| 3-Chloro | Suzuki Coupling | 3-Aryl-5-ethynylisoquinolines |

| 3-Chloro | Buchwald-Hartwig Amination | 3-Amino-5-ethynylisoquinolines |

| 5-Ethynyl | Sonogashira Coupling | 3-Chloro-5-(substituted-ethynyl)isoquinolines |

| 5-Ethynyl | [3+2] Cycloaddition with Azides | 3-Chloro-5-(1,2,3-triazol-4-yl)isoquinolines |

Advanced Computational Modeling and Machine Learning in Compound Design

The rational design of novel compounds with desired properties can be significantly accelerated by computational methods. For a molecule like this compound, these tools can provide valuable insights and guide experimental efforts.

Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be employed to model the electronic structure of this compound and predict the regioselectivity of its reactions. researchgate.net This can help in designing synthetic routes that favor the formation of a specific isomer. Machine learning models are also emerging as powerful tools for predicting the outcomes of chemical reactions, including regioselectivity in the functionalization of heterocycles. nih.govresearchgate.net

Virtual Screening and Drug Discovery: If this compound is considered as a scaffold for drug discovery, computational docking studies can be used to predict its binding affinity to various biological targets. nih.gov Quantitative Structure-Activity Relationship (QSAR) models, often developed using machine learning algorithms, can be built to correlate the structural features of its derivatives with their biological activity, thereby guiding the design of more potent analogues. bath.ac.uk

Designing Functional Materials: Computational modeling can also be used to predict the material properties of polymers or metal-organic frameworks (MOFs) derived from this compound. amerigoscientific.com For instance, calculations can estimate properties like electronic conductivity, optical absorption, and gas adsorption capacity, aiding in the design of new functional materials.

Integration into Complex Synthetic Cascades for Natural Product Synthesis

The isoquinoline core is a common motif in a vast array of natural products, many of which exhibit significant biological activity. acs.orgacs.orgrsc.org The functional handles present in this compound make it a potentially valuable building block for the total synthesis of complex natural products.

Asymmetric Synthesis of Alkaloids: Many isoquinoline alkaloids are chiral, and their biological activity is often dependent on their stereochemistry. This compound could be incorporated into asymmetric synthetic routes to access enantiomerically pure natural products. acs.org The chloro and ethynyl groups provide versatile points for elaboration into the more complex functionalities found in these molecules.

Late-Stage Functionalization: The ability to selectively modify the chloro and ethynyl groups allows for the late-stage diversification of synthetic intermediates. This is particularly useful for generating libraries of natural product analogues for structure-activity relationship studies.

Biomimetic Synthesis: The structure of this compound could inspire the design of biomimetic synthetic strategies, where the synthesis mimics the proposed biosynthetic pathway of a natural product.

Broader Utility in Diverse Scientific Disciplines

The unique combination of a heterocyclic scaffold with versatile functional groups suggests that this compound and its derivatives could find applications in a wide range of scientific fields beyond traditional organic synthesis.

Medicinal Chemistry: The isoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govamerigoscientific.com The chloro and ethynyl groups can be used to modulate the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

Materials Science: Isoquinoline-based compounds have been explored for their use in the development of organic light-emitting diodes (OLEDs), sensors, and conductive polymers. amerigoscientific.comacs.org The rigid, planar structure of the isoquinoline core, combined with the potential for π-conjugation through the ethynyl group, makes it an attractive building block for novel electronic materials.

Chemical Biology: Fluorescently labeled isoquinoline derivatives can be used as probes to study biological processes. The ethynyl group can be readily functionalized with fluorophores via "click" chemistry, allowing for the targeted labeling of biomolecules.

The potential applications are summarized in Table 3.

Table 3: Potential Applications in Diverse Scientific Disciplines

| Discipline | Potential Application | Rationale |

|---|---|---|

| Medicinal Chemistry | Anticancer, antimicrobial agents | Isoquinoline is a known pharmacophore; functional groups allow for property tuning. |

| Materials Science | Organic electronics (OLEDs), sensors | Rigid, planar core with potential for π-conjugation. |

| Chemical Biology | Fluorescent probes | Ethynyl group allows for facile "click" functionalization with fluorophores. |

| Agrochemicals | Herbicides, fungicides | Halogenated and nitrogen-containing heterocycles are common in agrochemicals. |

Q & A

Q. What spectroscopic techniques are recommended for characterizing 3-Chloro-5-ethynylisoquinoline, and how should researchers validate purity?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm molecular structure and substituent positions. High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) can assess purity. Cross-validate results with elemental analysis (C, H, N) and infrared (IR) spectroscopy to verify functional groups. For trace impurities, employ differential scanning calorimetry (DSC) to detect melting point deviations .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods to minimize inhalation risks, nitrile gloves for skin protection, and chemical-resistant aprons. Store the compound in a cool, dry environment away from oxidizers. Refer to safety data sheets (SDS) for spill management and first-aid measures. Emergency eyewash stations and showers must be accessible. Document risk assessments and ensure compliance with institutional safety committees .

Q. Which statistical methods are appropriate for analyzing biological activity data of this compound derivatives?

- Methodological Answer : Apply dose-response curves (e.g., IC₅₀ calculations) using nonlinear regression. For comparative studies, use ANOVA with post-hoc Tukey tests to assess significance. Report confidence intervals (e.g., 95%) and p-values. Validate assumptions with Shapiro-Wilk tests (normality) and Levene’s test (homogeneity of variance). Use software like GraphPad Prism or R for reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in observed reaction yields when varying synthetic conditions?

- Methodological Answer : Systematically rule out variables via controlled experiments. For example, if yield discrepancies occur with temperature changes, isolate thermal stability effects using thermogravimetric analysis (TGA). Compare solvent polarity impacts via Hansen solubility parameters. Validate intermediates with in-situ FTIR or LC-MS. Document error margins and replicate experiments across multiple batches .

Q. What strategies optimize the synthesis of this compound to improve scalability without compromising yield?

- Methodological Answer :

- Catalyst Screening : Test palladium/copper systems for Sonogashira coupling efficiency.

- Solvent Optimization : Compare aprotic solvents (DMF, THF) for reaction homogeneity.

- Workflow Adjustments : Introduce flow chemistry for continuous processing.

- Example Table :

| Condition | Yield (%) | Purity (%) | Scalability (g) |

|---|---|---|---|

| Pd/Cu, DMF, 80°C | 78 | 99 | 5 |

| Ligand-free, THF, 60°C | 65 | 95 | 2 |

| Reference reproducibility criteria from multi-lab validation studies . |

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations can model solvent interactions. Validate predictions with experimental kinetic studies (e.g., rate constants for halogen displacement). Compare results with analogous isoquinoline derivatives to identify reactivity trends .

Key Considerations for Researchers

- Ethical Compliance : Obtain ethics approval for biological studies, specifying committee name, approval date, and protocol number .

- Data Transparency : Clearly state assumptions, error margins, and alternative hypotheses in discussions .

- Interdisciplinary Integration : Combine synthetic chemistry data with computational or pharmacological findings to strengthen conclusions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.